2-[2-(2,4-Dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[2-(2,4-Dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a carboxylic acid group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazole derivatives with reduced functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid, amination using ammonia or amines, and alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Nitro, amino, or alkyl-substituted thiazole derivatives.
Scientific Research Applications
2-[2-(2,4-Dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical structure can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but differs in the presence of an acetic acid moiety instead of a thiazole ring.
2,4-Dichlorobenzaldehyde: Contains the dichlorophenyl group and an aldehyde functional group, used as a precursor in the synthesis of thiazole derivatives.
2,4-Dichlorophenylhydrazine: Features the dichlorophenyl group and a hydrazine functional group, used in the synthesis of various heterocyclic compounds.
Uniqueness
2-[2-(2,4-Dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid is unique due to the combination of its thiazole ring and dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new pharmaceuticals and agrochemicals.
Properties
CAS No. |
61785-95-3 |
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Molecular Formula |
C12H7Cl2NO2S |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
2-[2-(2,4-dichlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2NO2S/c13-8-3-1-7(9(14)5-8)2-4-11-15-10(6-18-11)12(16)17/h1-6H,(H,16,17) |
InChI Key |
PFFRSIAQMVTYDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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